6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine involves several steps. One approach is through cyclization reactions, where appropriate precursors are transformed into the desired compound. Specific synthetic routes may vary, but a common strategy includes the following steps:
Thieno[3,2-c]pyrazole Formation: Start with a suitable precursor (e.g., 6-methylpyrazole) and cyclize it under appropriate conditions to form the thieno[3,2-c]pyrazole ring.
Amination: Introduce the amino group at the desired position (e.g., position 3) using appropriate reagents.
Methylation: Add a methyl group to the nitrogen atom to obtain this compound.
Industrial Production:: While industrial-scale production methods may not be widely documented, researchers have synthesized derivatives of this compound for specific applications, such as GSK-3β inhibition .
Chemical Reactions Analysis
6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents can be introduced or replaced on the pyrazole or thieno rings. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Alzheimer’s Disease (AD) Research:: Notably, 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine derivatives have been investigated as potential glycogen synthase kinase 3β (GSK-3β) inhibitors for AD treatment. GSK-3β plays a crucial role in tau protein hyperphosphorylation, a hallmark of AD pathology. Compound 16b, a derivative of this compound, showed promising GSK-3β inhibitory activity and increased neuronal differentiation .
Mechanism of Action
The exact mechanism by which 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine exerts its effects remains an active area of research. its impact on GSK-3β phosphorylation and downstream signaling pathways suggests a potential role in modulating tau protein function and neuronal health.
Comparison with Similar Compounds
While I don’t have a comprehensive list of similar compounds, researchers often compare 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine with related heterocyclic structures to highlight its unique properties.
Properties
Molecular Formula |
C6H7N3S |
---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
6-methyl-1H-thieno[3,2-c]pyrazol-3-amine |
InChI |
InChI=1S/C6H7N3S/c1-3-2-10-5-4(3)8-9-6(5)7/h2H,1H3,(H3,7,8,9) |
InChI Key |
LLFAYMZCQYTZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1NN=C2N |
Origin of Product |
United States |
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